molecular formula C9H14O4 B3115130 (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 20720-51-8

(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B3115130
CAS No.: 20720-51-8
M. Wt: 186.2 g/mol
InChI Key: WKCVRECDMAIKJS-FKSUSPILSA-N
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Description

(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole ( 20720-51-8) is a chiral compound with a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol. This chemical is characterized by its specific stereochemistry and contains both a tetrahydrofurodioxole ring system and an epoxide (oxirane) functional group. This structure makes it a valuable synthetic intermediate or building block in organic and medicinal chemistry research. The epoxide ring is particularly reactive, allowing the compound to be used in ring-opening reactions to introduce new functional groups or chiral centers into more complex target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that this compound requires specific handling and storage conditions; it should be stored under an inert atmosphere at 2-8°C to maintain stability and purity . Please refer to the Safety Data Sheet for comprehensive hazard and handling information before use.

Properties

IUPAC Name

(3aR,5S,6aR)-2,2-dimethyl-5-[(2S)-oxiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-5(7-4-10-7)11-8(6)13-9/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCVRECDMAIKJS-FKSUSPILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(OC2O1)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C[C@H](O[C@@H]2O1)[C@@H]3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available precursorsKey steps often involve regioselective ring-opening reactions, intramolecular nucleophilic substitutions, and epoxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxirane ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction might produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to act as a precursor or building block in the synthesis of various pharmaceuticals. Its epoxide functional group is particularly valuable for:

  • Antiviral Agents : Research indicates that compounds with similar structures can exhibit activity against viruses by modulating immune responses via Toll-like receptor (TLR) pathways. For instance, TLR7 agonists have shown promise in treating chronic hepatitis B .
  • Anticancer Drugs : The dioxole moiety is known for its ability to interact with biological targets, making it a candidate for developing novel anticancer agents .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations:

  • Epoxidation Reactions : The presence of the oxirane group allows for selective reactions that can lead to the formation of more complex molecules.
  • Synthesis of Chiral Compounds : The chiral centers in the molecule can be utilized to create enantiomerically pure substances essential in pharmaceuticals .

Material Science

Research into polymers and materials has identified (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole as a potential component in:

  • Polymeric Materials : Its unique structure can enhance the mechanical properties of polymers when incorporated into polymer matrices.
  • Coatings and Adhesives : The compound's reactive sites make it suitable for formulating advanced coatings and adhesives with improved performance characteristics .

Case Studies

StudyApplicationFindings
Study AAntiviral ActivityDemonstrated that derivatives of dioxole compounds can activate TLR pathways leading to increased antiviral response in vitro .
Study BOrganic SynthesisSuccessfully used (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole as a chiral building block for synthesizing complex natural products .
Study CMaterial PropertiesInvestigated the incorporation of this compound into polymer matrices which resulted in enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with molecular targets through its functional groups. The oxirane ring, in particular, is highly reactive and can form covalent bonds with nucleophiles in biological systems, potentially disrupting normal cellular functions. This reactivity underlies its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID (Reference) Core Structure Substituents / Functional Groups Synthesis Yield (%) Key Applications / Properties
Target compound Tetrahydrofuro[2,3-d][1,3]dioxole 2,2-Dimethyl; (S)-oxirane at C5 Not reported Epoxide reactivity for ring-opening; potential monomer or intermediate
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole Tetrahydrofuro[3,4-d][1,3]dioxole 2-Phenyl-4,5-dihydrooxazole at C5; 2,2-dimethyl 46% (overall) Chiral oxazolidine monomer; synthesized from isosorbide for sustainable polymer research
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy)diphenylsilane (9) Tetrahydrofuro[2,3-d][1,3]dioxole 2,2-Dimethyl; dibromovinyl at C5; 4-methoxybenzyloxy at C6 Not specified Intermediate for nucleoside analogs; bromine enables cross-coupling reactions
(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate Tetrahydrofuro[2,3-d][1,3]dioxole 2,2-Dimethyl; acetate ester at C6; dioxolane at C5 Not reported Glycomimetic building block; acetate enhances solubility for functionalization
2-Benzyl-6-((3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)isoquinolin-1(2H)-one (18) Tetrahydrofuro[2,3-d][1,3]dioxole 2,2-Dimethyl; isoquinolinone at C6; dioxolane at C5 13% Sp³/sp² hybrid scaffold for drug discovery; low yield highlights synthetic challenges

Key Observations:

Structural Variations :

  • Epoxide vs. Dioxolane : The target compound’s (S)-oxirane group distinguishes it from analogs with dioxolane (e.g., ) or dibromovinyl (e.g., ) substituents. The epoxide enhances electrophilicity, enabling regioselective ring-opening reactions.
  • Steric Effects : 2,2-Dimethyl substitution is conserved across analogs, providing steric protection to the dioxole ring and stabilizing the bicyclic structure .

Low yields (e.g., 13% for compound 18 ) highlight challenges in functionalizing the fused furodioxole core without compromising stereochemistry.

Epoxide-containing analogs may exhibit higher reactivity but lower stability compared to dioxolane or ester derivatives .

Applications: Glycomimetics: Compounds like are used in multicomponent reactions to mimic carbohydrate interactions. Drug Discovery: Isoquinolinone derivatives (e.g., ) explore sp³/sp² hybrid scaffolds for kinase inhibitors or antiviral agents.

Research Findings and Implications

  • Stereochemical Control : The (3aR,5S,6aR) configuration is critical for maintaining reactivity and selectivity. X-ray crystallography in confirms that stereochemical inversions (e.g., azido substitutions) alter reactivity profiles.
  • Sustainability : Isosorbide-derived compounds (e.g., ) emphasize green chemistry trends, whereas silyl-protected intermediates (e.g., ) prioritize synthetic precision over sustainability.
  • Biological Relevance : While the target compound’s bioactivity is unreported, analogs with ester or heterocyclic substituents (e.g., ) show promise in medicinal chemistry.

Biological Activity

The compound (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole , also known by its CAS number 20720-51-8, has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C9H14O4C_9H_{14}O_4 with a molecular weight of approximately 186.21 g/mol. The structure features a tetrahydrofurodioxole core with an epoxide group, contributing to its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC9H14O4C_9H_{14}O_4
Molecular Weight186.21 g/mol
CAS Number20720-51-8
Boiling PointNot available

Research indicates that compounds similar to (3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole exhibit various biological activities through different mechanisms:

  • Toll-like Receptor (TLR) Agonism : Some studies suggest that derivatives of this compound may act as agonists for TLRs, which play a crucial role in the innate immune response. Activation of TLRs can lead to the induction of pro-inflammatory cytokines and chemokines, enhancing immune responses against pathogens .
  • Antimicrobial Activity : Preliminary investigations have shown that compounds with similar structures possess antimicrobial properties. The presence of an epoxide group may contribute to this activity by interacting with microbial cell membranes or essential proteins .
  • Cytotoxic Effects : Certain studies have reported cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or disruption of cellular signaling pathways critical for cancer cell survival .

Case Studies

  • Study on TLR Activation : A phase Ib clinical trial assessed the safety and efficacy of a related compound in patients with chronic hepatitis B. Results indicated dose-dependent increases in interferon-stimulated gene (ISG) expression, suggesting potential therapeutic applications in viral infections .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. Findings revealed that these compounds induced apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeObservations
TLR AgonismInduces cytokine production; enhances immune response
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Q & A

How can stereochemical control be achieved during the synthesis of this compound?

Level: Advanced
Methodological Answer:
Stereochemical control is critical due to the compound’s multiple chiral centers. A validated approach involves using chiral auxiliaries or enantioselective catalysts. For example, in related tetrahydrofuran derivatives, asymmetric epoxidation or diastereoselective ring-opening reactions are employed. Flash column chromatography (silica gel) is effective for separating diastereomers, achieving ratios up to 8:1, as demonstrated in GP4 protocols . Key parameters include:

  • Temperature control during epoxide formation.
  • Solvent polarity adjustments to influence reaction kinetics.
  • Use of chiral HPLC for purity validation post-synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole
Reactant of Route 2
(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole

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